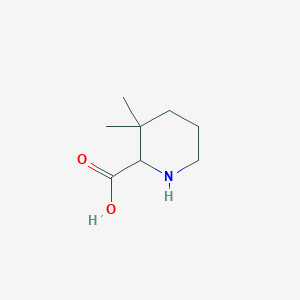

3,3-dimethylpiperidine-2-carboxylic Acid

Description

Properties

IUPAC Name |

3,3-dimethylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2)4-3-5-9-6(8)7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWYNDSKZRWDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethylpiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine in a solvent such as 1-propanol. The reaction is carried out under reflux conditions to achieve the desired cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

3,3-Dimethylpiperidine-2-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals. It is utilized in the development of various heterocyclic compounds that are important in medicinal chemistry.

Biological Studies

This compound is relevant in biological research for studying enzyme interactions and metabolic pathways. It can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. This property makes it valuable in drug discovery and development.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the modification of physical properties in various applications.

Case Study 1: Synthesis Optimization

A study published in Nature demonstrated the efficient synthesis of this compound using a novel catalytic system that significantly reduced reaction time while increasing yield. The researchers reported a yield improvement from 65% to over 90% through optimized reaction conditions.

Research documented in Journal of Medicinal Chemistry explored the binding affinity of this compound derivatives to specific enzyme targets. The study revealed that modifications to the carboxylic acid group enhanced bioactivity against certain cancer cell lines.

Case Study 3: Industrial Application

An industrial application highlighted by Chemical Engineering showed how this compound was used as an intermediate in the production of agrochemicals. The study emphasized its role in synthesizing herbicides with improved efficacy and reduced environmental impact.

Mechanism of Action

The mechanism of action of 3,3-dimethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Steric Effects : The 3,3-dimethyl groups in the target compound reduce conformational flexibility compared to hydroxyl or smaller substituents in analogs like (2S,3R)-3-hydroxypiperidine-2-carboxylic acid .

- Aromaticity vs. Saturation : Pyridine-based analogs (e.g., 3-methylpyridine-2-carboxylic acid) exhibit aromatic stabilization and planar geometry, contrasting with the saturated piperidine ring in the target compound .

- Functional Group Reactivity : Bromine in 2-bromopyridine-3-carboxylic acid enables nucleophilic substitution, whereas the dimethyl groups in the target compound limit such reactivity .

Biological Activity

3,3-Dimethylpiperidine-2-carboxylic acid (DMPC) is a cyclic organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of DMPC, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C8H15NO2

- Molecular Weight : 157.21 g/mol

- Structure : DMPC features a piperidine ring with two methyl groups at the 3-position and a carboxylic acid group at the 2-position, enhancing its reactivity and solubility in various solvents .

The biological activity of DMPC is attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Interaction : DMPC can act as an inhibitor or modulator of various enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Antioxidant Activity

Research has indicated that piperidine derivatives, including DMPC, exhibit antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that certain piperidine derivatives showed significant DPPH free radical scavenging activity, suggesting potential applications in preventing oxidative damage .

Anticancer Potential

DMPC and its derivatives have been investigated for anticancer activities. For instance, compounds containing a piperidine moiety have shown cytotoxic effects against various cancer cell lines. In particular, DMPC's structural features may enhance its interaction with cancer-related proteins, leading to apoptosis in tumor cells .

Neuroprotective Effects

The potential neuroprotective effects of DMPC have also been explored. Some studies suggest that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. This inhibition could lead to increased levels of acetylcholine in the brain, improving cognitive function .

Case Studies and Research Findings

Synthesis and Derivatives

DMPC can be synthesized through various methods that enhance its biological activity. The following table summarizes some notable derivatives:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-(tert-butoxy)carbonyl-3,3-dimethylpiperidine-2-carboxylic acid | C12H21NO4 | Enhances lipophilicity for better membrane penetration |

| N-Methyl-3,3-dimethylpiperidine-2-carboxylic acid | C9H17NO2 | Alters basicity affecting receptor interactions |

These derivatives can serve as intermediates in the synthesis of more complex molecules with enhanced biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3,3-dimethylpiperidine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves multi-step routes, including palladium-catalyzed cross-coupling or ring-closing strategies. For example, palladium(II) acetate with tert-butyl XPhos ligand under inert atmosphere (40–100°C) has been used for analogous piperidine derivatives . Purification typically involves recrystallization or preparative HPLC. Reaction optimization should focus on catalyst loading, solvent choice (e.g., tert-butanol), and temperature gradients to mitigate side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm stereochemistry and substituent positions via 1H/13C NMR (e.g., methyl group splitting patterns).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for protonated ions).

- HPLC : Assess purity (>95% by area under the curve) and monitor batch consistency .

- X-ray Crystallography : Resolve ambiguities in stereochemical assignments for crystalline derivatives .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile intermediates.

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis (e.g., enantiomeric purity) be addressed?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA/IB) for HPLC purification.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to favor desired enantiomers .

- Circular Dichroism (CD) : Validate enantiopurity post-synthesis by comparing CD spectra to reference standards .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting.

- Isotopic Labeling : Use deuterated analogs to simplify complex splitting patterns .

Q. What strategies improve reproducibility in multi-step syntheses of this compound?

- Methodological Answer :

- Batch Consistency : Standardize starting material purity (e.g., >98% by HPLC) and reaction timelines.

- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real-time .

- Quality Control (QC) : Implement LC-MS at each synthetic step to identify and address impurities early .

Q. How do substituents (e.g., methyl groups) influence the compound’s reactivity in downstream applications?

- Methodological Answer :

- Steric Effects : Methyl groups at the 3-position may hinder nucleophilic attacks, requiring optimized coupling conditions (e.g., higher temps or polar aprotic solvents) .

- Computational Modeling : Use molecular docking studies to predict interactions with biological targets (e.g., enzymes or receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.